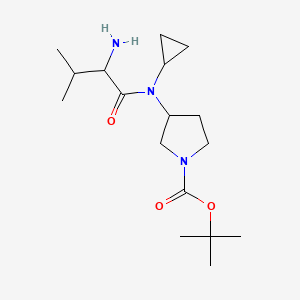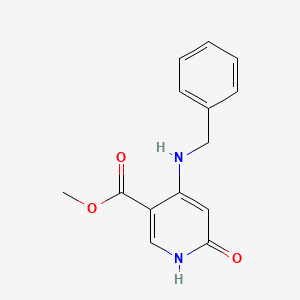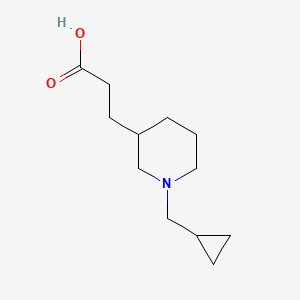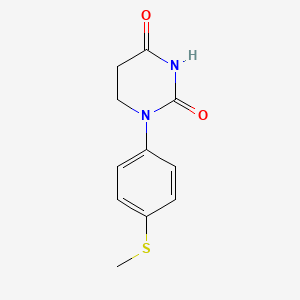
Imidazole-1-sulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole-1-sulfonic acid is a heterocyclic organic compound that features both an imidazole ring and a sulfonic acid group. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-sulfonic acid typically involves the reaction of imidazole with sulfuric acid. One common method includes the direct protonation of imidazole with sulfuric acid under controlled conditions . The reaction is usually carried out in a solvent such as methanol, with the sulfuric acid added slowly to avoid excessive heat generation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as reflux and agitation are used to maintain the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions: Imidazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives and sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
Imidazole-1-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of imidazole-1-sulfonic acid involves its ability to interact with various molecular targets. The imidazole ring can form stable complexes with metal ions, which is crucial in its role as a catalyst. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Benzimidazole: Contains a fused benzene ring, known for its use in pharmaceuticals and as an antifungal agent.
Thiazole: Another heterocyclic compound with sulfur, used in the synthesis of various drugs and dyes.
Uniqueness: Imidazole-1-sulfonic acid is unique due to the presence of both the imidazole ring and the sulfonic acid group, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in applications requiring both catalytic activity and solubility .
Propiedades
Fórmula molecular |
C3H4N2O3S |
|---|---|
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
imidazole-1-sulfonic acid |
InChI |
InChI=1S/C3H4N2O3S/c6-9(7,8)5-2-1-4-3-5/h1-3H,(H,6,7,8) |
Clave InChI |
DJQSZCMOJNOVPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)


![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)





![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
